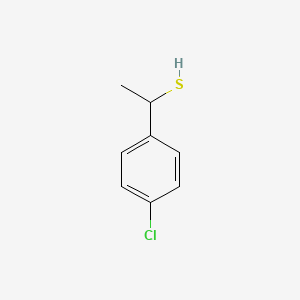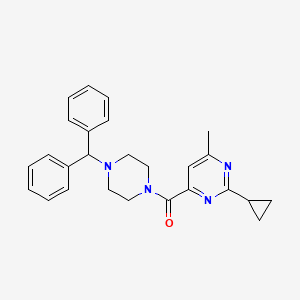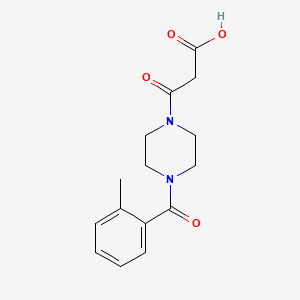![molecular formula C14H13ClFNO2S B2529171 2-氯-3-[(4-氟-2-甲苯基)磺酰基]-4,6-二甲基吡啶 CAS No. 339277-01-9](/img/structure/B2529171.png)
2-氯-3-[(4-氟-2-甲苯基)磺酰基]-4,6-二甲基吡啶
描述
The compound of interest, 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine, is a chlorinated pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyridine derivatives, their synthesis, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest due to their relevance in pharmaceuticals. Paper outlines a modified synthesis route for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole, a medication used for gastroesophageal reflux disease. The synthesis involves N-oxidation, one-pot synthesis with NaSH and methyl iodide, oxidation with H2O2, and chlorination with trichloroisocyanuric acid. This method emphasizes green chemistry principles, aiming to reduce waste and improve atom economy. Although the target compound is different, similar synthetic strategies could potentially be applied to synthesize 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are essential tools for analyzing the molecular structure of compounds. In paper , these techniques were used to study the vibrational spectral analysis of a pyrimidine derivative. The study included computational methods like density functional theory (DFT) to predict equilibrium geometry and vibrational wave numbers. While the compound studied is not the same as our target molecule, the approach of using spectroscopic techniques combined with computational methods is relevant for analyzing the molecular structure of 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be complex, as shown in paper , which discusses various reactions of polyhalogenated pyridine compounds. These reactions include methylation, oxidation, and pyrolysis, leading to different products depending on the conditions. For instance, oxidation with peroxyacetic acid yielded sulfinyl and sulfonyl derivatives. This information suggests that the sulfonyl group in the target compound could potentially be introduced through similar oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. Paper explores the fluorescence properties of compounds after derivatization with a specific reagent. Although the target compound is not directly studied, the derivatization and detection techniques mentioned could be relevant for analyzing the fluorescence properties of 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine. Additionally, the paper discusses the optimization of reaction conditions for derivatization, which could be useful when studying the reactivity of the target compound's functional groups.
科学研究应用
氟烷基醚化合物对环境和健康的影响
醚类全氟和多氟烷基物质(PFAS)的环境归趋和影响:一项重要的评论强调了全氟和多氟烷基物质(PFAS)的持久性、生物累积性和毒性,包括氟烷基醚化合物,如 F-53B、Gen-X 和 ADONA。这篇评论涵盖了它们的环境出现、归趋以及与传统 PFAS(如 PFOA 和 PFOS)的比较毒性。使用高分辨率质谱进行非靶向筛选的进展已经识别出新的醚类 PFAS,这强调了进一步研究其对环境和健康的影响的必要性 (Munoz 等,2019 年)。
新型氟化替代品的健康风险:另一篇评论讨论了替代 PFAS 化合物的来源、归趋、环境影响和健康风险,包括正在成为主要全球污染物的新型氟化替代品。这篇评论表明,这些替代品可能具有与传统 PFAS 相当甚至更严重的潜在毒性,表明需要进行额外的毒理学研究 (Wang 等,2019 年)。
在药物中的合成和应用
- 奥美拉唑和药物杂质的新型合成:一篇评论重点介绍了奥美拉唑(一种质子泵抑制剂)及其药物杂质的新型合成方法,这可能为相关化合物的化学合成和潜在应用提供见解,包括 2-氯-3-[(4-氟-2-甲苯基)磺酰基]-4,6-二甲基吡啶 (Saini 等,2019 年)。
属性
IUPAC Name |
2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-8-7-11(16)4-5-12(8)20(18,19)13-9(2)6-10(3)17-14(13)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKABLBVWBMHLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)F)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332255 | |
| Record name | 2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine | |
CAS RN |
339277-01-9 | |
| Record name | 2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)
![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)



![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)
![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)